PPD 10558
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PPD 10558 involves multiple steps, starting from the appropriate precursor molecules. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the formation of the core statin structure followed by functional group modifications to achieve the desired pharmacological properties .
Chemical Reactions Analysis
Types of Reactions: PPD 10558 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions may occur under specific conditions, altering the compound’s structure.
Substitution: Substitution reactions can modify functional groups on the molecule, potentially affecting its activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives can have different pharmacological properties and are studied for their potential therapeutic benefits .
Scientific Research Applications
Chemistry: Used as a model compound to study HMG-CoA reductase inhibition and lipid-lowering mechanisms.
Biology: Investigated for its effects on cellular cholesterol metabolism and liver function.
Medicine: Explored as a treatment for primary hypercholesterolemia and statin-associated myalgia. .
Industry: Utilized in the development of new lipid-lowering agents and as a reference compound in pharmaceutical research
Mechanism of Action
PPD 10558 exerts its effects by inhibiting HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. By blocking this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. This mechanism is similar to other statins, but this compound has shown a favorable safety profile in preclinical studies .
Comparison with Similar Compounds
Atorvastatin: Another HMG-CoA reductase inhibitor used to lower cholesterol levels.
Simvastatin: A widely used statin with a similar mechanism of action.
Rosuvastatin: Known for its high potency in reducing LDL cholesterol levels.
Comparison: PPD 10558 is unique in its specific molecular structure, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Compared to other statins, this compound has shown a favorable safety profile, particularly in patients with statin-associated myalgia .
Properties
CAS No. |
805241-79-6 |
---|---|
Molecular Formula |
C34H37FN2O6 |
Molecular Weight |
588.7 g/mol |
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C34H37FN2O6/c1-21(2)32-31(34(43)36-26-14-8-22(20-38)9-15-26)30(23-6-4-3-5-7-23)33(24-10-12-25(35)13-11-24)37(32)17-16-27(39)18-28(40)19-29(41)42/h3-15,21,27-28,38-40H,16-20H2,1-2H3,(H,36,43)(H,41,42)/t27-,28-/m1/s1 |
InChI Key |
PMFRPLBQEYHUMG-VSGBNLITSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PPD-10558; RBx-10558; PPD10558; RBx10558; PPD 10558; RBx 10558 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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